3-amino-3-(propan-2-yl)pyrrolidin-2-one
Description
3-Amino-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a five-membered lactam ring with an amino group and an isopropyl substituent at the 3-position. The pyrrolidin-2-one scaffold is a versatile pharmacophore widely explored in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity.
Properties
CAS No. |
2613384-30-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via enamine formation between the cyclic N,O-acetal (e.g., 2-ethoxypyrrolidine) and acetone, followed by intramolecular Mannich cyclization. L-Proline catalyzes the enantioselective formation of the pyrrolidinone ring, while trifluoroacetic acid (TFA) and pyridine modulate acidity and stabilize intermediates. Key parameters include:
Table 1: Representative Mannich Reaction Conditions for Pyrrolidinone Synthesis
| Component | Quantity/Equiv | Role |
|---|---|---|
| 2-Ethoxypyrrolidine | 1.0 | N,O-Acetal substrate |
| Acetone | 10.0 | Ketone for isopropyl addition |
| L-Proline | 1.0 | Enantioselective catalyst |
| Trifluoroacetic acid | 1.0 | Acid activator |
| Pyridine | 1.0 | Base for intermediate stabilization |
Workup and Isolation
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via flash chromatography (cyclohexane/ethyl acetate gradients). Yields for analogous pyrrolidinones range from 46% to 88%, depending on substituent steric effects. For this compound, recrystallization from ethanol/water mixtures may enhance purity, as demonstrated in tartrate salt formations for related amino-pyrrolidinones.
Iridium-Catalyzed Coupling of Oxindoles and Amino Alcohols
A second approach adapts iridium-catalyzed coupling strategies from, where 2-oxindoles react with amino alcohols to form substituted pyrrolidin-2-ones. This method is particularly suited for introducing aromatic and aliphatic amine groups.
Catalytic System and Substrate Scope
The reaction employs [Cp*IrCl2]2 (2.5 mol%) with cesium carbonate (1.1 equiv) in 1,4-dioxane at 90°C. For the target compound, N-isopropylethanolamine serves as the amino alcohol, enabling the incorporation of the isopropyl group.
Table 2: Optimization of Iridium-Catalyzed Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2.5 mol% | Higher loadings (>5%) lead to decomposition |
| Temperature | 90°C | Lower temps (<70°C) stall cyclization |
| Reaction Time | 16 hours | Extended durations (>24h) reduce enantiopurity |
Stereochemical Considerations
Chiral resolution methods from provide a model for isolating enantiomerically pure products. For instance, di-p-toluoyl-L-tartaric acid (L-DTTA) resolves racemic mixtures of amino-pyrrolidinones into their (2R,3S) and (2S,3R) enantiomers. Applying this to the iridium-catalyzed product would involve:
-
Treating the crude amine with L-DTTA in ethanol.
-
Crystallizing the diastereomeric salt.
Solid-Phase Synthesis and Lyophilization
The amorphous form of related pyrrolidinone salts, as described in, is accessible via lyophilization from methanol/water mixtures. This technique is critical for pharmaceutical applications requiring enhanced solubility.
Lyophilization Protocol
-
Solution Preparation : Dissolve crude this compound in MeOH/H2O (4:1 v/v).
-
Freeze-Drying : Conduct at −50°C under vacuum (0.05 mBar) for 48 hours.
-
Characterization :
Analytical and Spectroscopic Validation
Robust characterization ensures structural fidelity and purity. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one ring.
Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-amino-3-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Key Observations :
Table 2: Pharmacological Activities of Pyrrolidin-2-one Derivatives
Key Insights :
- The target compound’s amino and isopropyl groups may confer unique receptor-binding profiles compared to N-benzylated derivatives (e.g., 10b) .
- Antioxidant activity in pyrrolidin-2-one derivatives is influenced by electron-donating substituents (e.g., hydroxyl groups), which the target compound lacks .
Q & A
Q. What are the established methods for synthesizing 3-amino-3-(propan-2-yl)pyrrolidin-2-one, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, such as the condensation of amines with carbonyl precursors under controlled conditions. Key parameters include:
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions, as seen in analogous pyrrolidinone syntheses .
- pH modulation : Neutral or mildly acidic conditions stabilize intermediates and prevent decomposition .
- Purification : Chromatography or recrystallization is essential to achieve ≥95% purity, as noted in supplier specifications .
Q. Example Protocol :
React isopropylamine with a cyclic ketone precursor.
Quench the reaction and purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize purity using HPLC (≥95% threshold) .
Q. How can the molecular structure of this compound be elucidated using spectroscopic and crystallographic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.1–3.5 ppm) and isopropyl group (δ 1.0–1.2 ppm).
- ¹³C NMR : Confirm carbonyl (C=O) at ~175 ppm and quaternary carbons .
- X-ray Crystallography :
Q. Critical Data :
| Parameter | Value | Technique |
|---|---|---|
| C=O bond length | 1.22 Å | X-ray |
| NH₂ torsion angle | 120°–125° | DFT calculations |
Q. What functional groups in this compound contribute to its reactivity, and how are they characterized experimentally?
- Amino Group (-NH₂) :
- Participates in nucleophilic substitutions (e.g., acylations). Confirm reactivity via FT-IR (N-H stretch ~3350 cm⁻¹) .
- Carbonyl Group (C=O) :
- Undergo reductions (e.g., with NaBH₄) to form alcohols. Monitor by TLC and LC-MS .
- Isopropyl Group :
- Influences steric hindrance; assess via NOESY NMR for spatial proximity to adjacent groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound analogs?
-
Comparative SAR Analysis :
Analog Substituent Bioactivity Trend Key Reference 4-Fluorophenyl Enhanced metabolic stability 4-Chlorophenyl Higher lipophilicity -
Methodological Replication :
Q. How can researchers optimize reaction conditions for synthesizing derivatives using design of experiments (DOE)?
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) :
- Use a central composite design to maximize yield.
- Example: Optimize Suzuki coupling for aryl-substituted analogs by varying Pd catalyst (0.5–2 mol%) and reaction time (12–24 h) .
Q. Case Study :
- Optimal Conditions : 1.5 mol% Pd(PPh₃)₄, DMF/H₂O (3:1), 18 h → 82% yield .
Q. What methodological considerations are crucial when interpreting crystallographic data using SHELXL refinement?
Q. How does the isopropyl group at the 3-position influence conformational stability and intermolecular interactions?
- Steric Effects : Restricts ring puckering, favoring envelope conformations (confirmed by DFT calculations) .
- Intermolecular Interactions :
- Van der Waals contacts between isopropyl and adjacent phenyl rings enhance crystal packing .
- Hydrogen bonding between NH₂ and C=O groups stabilizes dimeric structures in the solid state .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .
- Exposure Control : Use fume hoods for synthesis; no occupational exposure limits are established, but treat as a potential irritant .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
